molecular formula C20H23N3O3 B11493980 2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B11493980
M. Wt: 353.4 g/mol
InChI Key: CKBKPOBGNHSRAC-UHFFFAOYSA-N
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Description

2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its potential pharmacological properties and its structural complexity, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . This reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products depending on the nucleophile used.

Scientific Research Applications

2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(2,3,4-TRIMETHOXYPHENYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE stands out due to its unique structural features, such as the presence of a cyclohepta[b]pyridine ring fused with a trimethoxyphenyl group. This structural complexity contributes to its diverse reactivity and potential pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-amino-4-(2,3,4-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H23N3O3/c1-24-16-10-9-13(18(25-2)19(16)26-3)17-12-7-5-4-6-8-15(12)23-20(22)14(17)11-21/h9-10H,4-8H2,1-3H3,(H2,22,23)

InChI Key

CKBKPOBGNHSRAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N)OC)OC

Origin of Product

United States

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